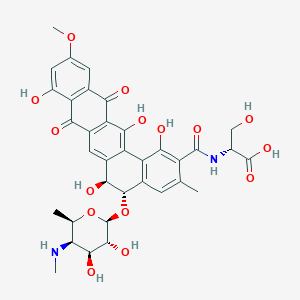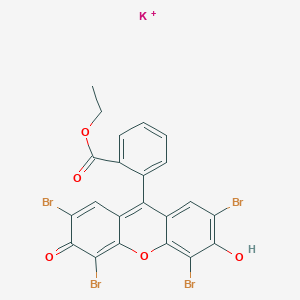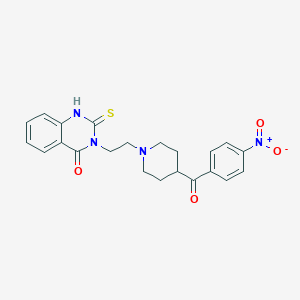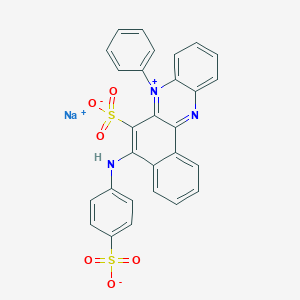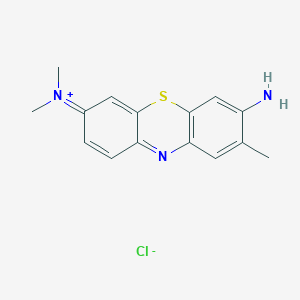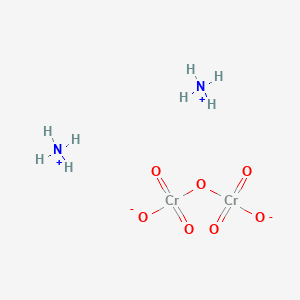
Ammonium dichromate
説明
Ammonium dichromate is a hexavalent chromium compound with a high oxidation potential. Hexavalent chromium is potent carcinogen and an environmental pollutant.
This compound is a bright orange red crystalline solid. It is readily ignited and burns producing a voluminous green residue. If heated in a closed container, the container may rupture due to the decomposition of the material. It may also act as a strong oxidizing agent if mixed with or contaminated with combustible material. It is soluble in water.
科学的研究の応用
Aerospace Applications
In the aerospace sector, Ammonium dichromate (ADC) is utilized as a solid propellant component. When combined with Ammonium Nitrate and Hydroxy-Terminator PolyButadiene (HTPB), ADC significantly enhances the burn rate of the fuel, contributing to the propulsion system's efficiency. The particle size of ADC is a critical parameter in this application, and image processing techniques are deployed to measure and ensure the optimal size for maximum efficacy (Priadarsini et al., 2014).
Propellant Improvement
ADC is also known for its role in improving the burning characteristics of Ammonium Nitrate-based composite propellants. It acts as a burning catalyst, mitigating the disadvantages such as poor ignition and low burning rate associated with these propellants. The addition of ADC not only enhances the burning rate but also lowers the pressure deflagration limit (PDL), optimizing the performance of the propellants (Kohga & Nishino, 2009).
Materials Science and Engineering
In the realm of materials science, ADC has been instrumental in synthesizing ultrafine interconnect powder for solid oxide fuel cells (SOFCs). This synthesis replaces conventional chromium nitrate with ADC due to its cost-effectiveness and non-hygroscopic nature. Moreover, ADC not only serves as a chromium source but also acts as fuel in the auto combustion reaction, demonstrating its multifunctional utility (Ghosh et al., 2006).
Holography
In the field of holography, a novel material has been introduced, comprising a blend of this compound with rosin resin diluted in isopropyl alcohol. This material, owing to its simplicity and high resolution, has shown promising results in recording phase gratings and diffraction gratings, exhibiting good diffraction efficiency and the ability to observe up to 2,000 lines/mm (grooves) (Ibarra-Torres et al., 2000).
Corrosion Inhibition
The corrosion resistance behavior of metals in harsh environments is a significant concern in various industries. ADC has been identified as an effective corrosion inhibitor. For instance, its use in 2M H2SO4 has shown to enhance the corrosion resistance of copper significantly. The protective inhibition effect of ADC is evident in different concentrations, making it a valuable asset in corrosion control (Loto et al., 2019).
作用機序
Target of Action
Ammonium dichromate primarily targets thiols in the presence of Mg(HSO4)2 and wet SiO2, acting as a very efficient reagent for the oxidative coupling of thiols under solvent-free conditions . This reaction produces reasonably good yields under relatively mild conditions .
Mode of Action
The mode of action of this compound involves the reduction of Cr(VI) to Cr(III) and subsequent chelation . This process avoids the irritant effect of Cr(III)/protein complexes . It’s also known to undergo a redox reaction due to its strong oxidizing properties and the weak reducing nature of ammonium .
Biochemical Pathways
This compound affects the biochemical pathway involving the oxidation of thiols. The compound, in the presence of Mg(HSO4)2 and wet SiO2, facilitates the oxidative coupling of thiols . This reaction is part of a broader set of reactions involving the oxidation of organic compounds.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that the compound is soluble in water and alcohol, which could influence its absorption and distribution . The reduction of Cr(VI) to Cr(III) is a key metabolic process . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the oxidative coupling of thiols, producing reasonably good yields . When heated, this compound decomposes, resulting in the formation of chromium (III) oxide and nitrogen gas .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound can explode when heated in a closed container due to its strong oxidizing properties . Its solubility in water and alcohol could also affect its action in different environments .
生化学分析
Biochemical Properties
Ammonium dichromate plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through oxidation-reduction reactions. One of the key interactions is with the enzyme catalase, which helps in the breakdown of hydrogen peroxide into water and oxygen. This compound can inhibit the activity of catalase by oxidizing the heme group in the enzyme, leading to the formation of inactive methemoglobin. This interaction highlights the compound’s potential to disrupt cellular antioxidant defenses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress can lead to apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Additionally, this compound can affect cell signaling pathways, such as the MAPK and NF-κB pathways, leading to altered gene expression and inflammatory responses . The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in disrupted energy production and metabolic imbalances.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and oxidize thiol groups in proteins, leading to the formation of disulfide bonds and protein inactivation. This oxidation can inhibit enzyme activity and disrupt cellular functions. This compound can also induce DNA damage by causing strand breaks and cross-linking, which can interfere with DNA replication and transcription. The compound’s ability to generate ROS further amplifies its damaging effects on cellular macromolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can decompose upon heating, releasing nitrogen gas and chromium(III) oxide. Long-term exposure to this compound in in vitro or in vivo studies has shown persistent oxidative stress and cellular damage, which can lead to chronic health effects such as carcinogenesis and organ toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild oxidative stress and inflammation, while higher doses can lead to severe toxicity, including liver and kidney damage, respiratory distress, and gastrointestinal symptoms. Chronic exposure to high doses of this compound has been associated with increased risk of cancer and other long-term health effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in redox reactions. The compound can inhibit the activity of enzymes such as glutathione reductase and superoxide dismutase, leading to impaired antioxidant defenses and increased oxidative stress. Additionally, this compound can affect the metabolism of other compounds by altering the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can enter cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, this compound can accumulate in organelles such as mitochondria and lysosomes, where it can exert its toxic effects. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound’s subcellular localization is critical to its activity and function. The compound can localize to specific compartments such as the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, this compound can be found in the nucleus, where it can cause DNA damage and interfere with gene expression. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
特性
IUPAC Name |
diazanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2H3N.7O/h;;2*1H3;;;;;;;/q;;;;;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSWYUNQBRPBDN-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)2Cr2O7, [NH4]2Cr2O7, Cr2H8N2O7 | |
| Record name | AMMONIUM DICHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1368 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ammonium dichromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_dichromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872953 | |
| Record name | Ammonium dichromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium dichromate is a bright orange red crystalline solid. It is readily ignited and burns producing a voluminous green residue. If heated in a closed container, the container may rupture due to the decomposition of the material. It may also act as a strong oxidizing agent if mixed with or contaminated with combustible material. It is soluble in water., Liquid, Bright orange-red odorless solid; Very soluble in water; [Merck Index] Orange solid; Soluble in water; [ACGIH], ORANGE-TO-RED CRYSTALS. | |
| Record name | AMMONIUM DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2425 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromic acid (H2Cr2O7), ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium dichromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3655 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | AMMONIUM DICHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1368 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
35.6 g/100 g water at 20 °C, In water (wt/wt): 15.16% at 0 °C; 26.67% at 20 °C; 36.99% at 40 °C; 46.14% at 60 °C; 54.20% at 80 °C; 60.89% at 100 °C, In water: 30.8 g/100 mL at 15 °C; 89 g/100 mL at 30 °C, Solubility in water, g/100ml at 20 °C: 36 (good) | |
| Record name | AMMONIUM DICHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM DICHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1368 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.15 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.155 g/cu cm at 25 °C, Non-hygroscopic; bulk density: 82 lb/cu ft; decomposes at about 180 °C; decomposes becomes self-sustaining at about 225 °C with spectacular swelling and evolution of heat and nitrogen, leaving Cr2O3. Heat of solution: -23.0 cal/g, 2.15 g/cm³ | |
| Record name | AMMONIUM DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2425 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM DICHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM DICHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1368 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Bright orange-red monoclinic prisms, Solid at 15 °C and 1 atm, Orange needles | |
CAS No. |
7789-09-5 | |
| Record name | AMMONIUM DICHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2425 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2Cr2O7), ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium dichromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM DICHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J18BP595G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM DICHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM DICHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1368 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Decomposes 180 °C | |
| Record name | AMMONIUM DICHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)


